molecular formula C8H11ClN2O2 B5913720 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one CAS No. 64178-64-9

2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one

Cat. No.: B5913720
CAS No.: 64178-64-9
M. Wt: 202.64 g/mol
InChI Key: UHFQJGAGKJGKRU-UHFFFAOYSA-N
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Description

2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one typically involves the reaction of a suitable pyridazine derivative with butyl and chloro substituents under controlled conditions. Common reagents might include butyl halides, chlorinating agents, and hydroxylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the 4-position undergoes nucleophilic substitution. For example:

  • Nucleophilic displacement : The chlorine atom can be replaced by nucleophiles like amines or thiols under basic conditions.

  • Mechanism : The electron-deficient pyridazinone ring facilitates nucleophilic attack, with the chlorine acting as a leaving group.

Oxidation

The hydroxyl group (-OH) at the 5-position can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) .

Reduction

The chloro group can be reduced to a hydrogen atom using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Reaction Mechanism and Functional Group Influence

The pyridazinone core and substituents (tert-butyl, chloro, hydroxyl) significantly influence reactivity:

  • Electron-withdrawing effects : The chloro group enhances the electrophilicity of the ring, facilitating nucleophilic substitution.

  • Steric effects : The bulky tert-butyl group may hinder substitution at adjacent positions but stabilizes the molecule during synthesis .

Biological Studies

While direct biological data for this compound is limited, related pyridazinones exhibit:

  • Antiviral activity : Binds to influenza virus endonuclease via bimetal chelation .

  • Antineuropathic pain potential : Analogues with similar frameworks show σ₁ receptor affinity and efficacy in animal models .

Structural Analogues

A comparison of similar compounds highlights reactivity variations:

CompoundKey ReactionsFunctional Group Influence
2-tert-Butyl-4-chloro-5-methoxypyridazin-3(2H)-oneMethoxylation via substitutionElectron-donating methoxy group
2-tert-Butyl-4-chloro-5-aminopyridazin-3(2H)-oneAmination of chloro groupBasic amine group enhances nucleophilicity
Target compound Oxidation, reduction, substitutionHydroxyl group enables redox reactions

Key Research Findings

  • High-yield synthesis : The hydroxylation step achieves near-quantitative yield (96%) under optimized conditions .

  • Functional group interdependence : The hydroxyl group’s acidity (pKa ~10) enables selective deprotonation and subsequent reactions .

  • Structural rigidity : The pyridazinone ring restricts conformational flexibility, directing reactions to specific positions .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-4-chloro-5-methoxypyridazin-3(2H)-one
  • 2-Butyl-4-chloro-5-aminopyridazin-3(2H)-one
  • 2-Butyl-4-chloro-5-nitropyridazin-3(2H)-one

Uniqueness

2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one is unique due to its specific combination of butyl, chloro, and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in designing new compounds with tailored activities.

Biological Activity

2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one, a compound belonging to the pyridazinone class, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

The chemical structure of this compound is characterized by the presence of a hydroxyl group and a chlorine atom, which contribute to its biological activity.

PropertyValue
Molecular FormulaC8H10ClN2O2
Molecular Weight186.63 g/mol
Melting Point97-100 °C
SolubilitySlightly soluble in water
Density1.2 g/cm³

Antiviral Properties

Research has indicated that derivatives of pyridazinones, including this compound, exhibit antiviral properties. A study focusing on the inhibition of influenza A virus (IAV) endonuclease revealed that certain structural modifications in pyridazinone derivatives can enhance their inhibitory activity against viral replication . The presence of halogen substituents, such as chlorine, has been associated with increased potency in inhibiting viral enzymes.

Antimicrobial Activity

The antimicrobial efficacy of pyridazinones has also been explored. Compounds with similar structures have shown significant activity against various bacterial strains. For instance, studies have demonstrated that hydroxypyridazinones can inhibit bacterial growth by interfering with essential metabolic pathways .

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The compound acts as a bimetal chelating agent at the active sites of certain enzymes, thereby inhibiting their function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyridazinone derivatives. Modifications at the 5-position and the introduction of various substituents have been shown to significantly influence biological activity. For example, studies indicate that compounds with larger hydrophobic groups at the 6-position exhibit enhanced antiviral potency compared to their less substituted counterparts .

Case Study 1: Influenza A Virus Inhibition

A recent study evaluated the antiviral activity of several pyridazinone derivatives against IAV using a PR8-mCherry assay. Among these, compounds structurally related to this compound demonstrated varying degrees of effectiveness, with some achieving an EC50 value below 11 µM . The results highlight the potential for further development of this compound class as antiviral agents.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were tested against common bacterial pathogens. Results indicated that these compounds exhibited significant inhibitory effects on Gram-positive bacteria, suggesting their potential application in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions of substituted pyridazinones with aldehydes or alkylating agents under controlled conditions. For example, analogous compounds like 4-benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-(2H)-one are synthesized by reacting dihydropyridazinones with aldehydes in ethanol using sodium ethoxide as a base . Key parameters include:

  • Temperature: Room temperature for mild reactions to avoid side products.
  • Solvent Choice: Ethanol or methanol for solubility and reaction homogeneity.
  • Base Catalysis: Sodium ethoxide enhances nucleophilicity of the pyridazinone ring.
    Purification via recrystallization (e.g., 90% ethanol) is critical to isolate high-purity products.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent positions and confirm regiochemistry (e.g., coupling constants for aromatic protons) .
  • X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for bromopentyl pyridazinone derivatives (space group P1, α = 94.8°, β = 96.4°, γ = 91.0°) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy: Confirms functional groups (e.g., hydroxyl, carbonyl stretches).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

Methodological Answer: Contradictions may arise from variations in assay conditions, impurity profiles, or biological models. To address this:

  • Reproducibility Checks: Standardize protocols (e.g., cell lines, solvent controls) as per FDA guidelines .
  • Impurity Profiling: Use HPLC-MS to rule out interference from synthesis byproducts (e.g., tert-butyl or benzylthio analogs ).
  • Meta-Analysis: Apply statistical tools to compare datasets, considering factors like dose-response curves and endpoint variability .

Q. What strategies are employed to determine the crystal structure and intermolecular interactions of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. For example, triclinic crystals (space group P1) of a bromopentyl analog revealed:

ParameterValue
Unit Cell (Å) a = 9.77, b = 12.62
Angles (°) α = 94.8, β = 96.4
H-Bonding N–H···O and C–H···Cl interactions stabilize the lattice .
Software suites like MOE (Molecular Operating Environment) model packing motifs and predict interaction energies .

Q. How does the substitution pattern on the pyridazinone ring affect biological activity, based on structural analogs?

Methodological Answer: Substituents at positions 2, 4, and 5 significantly modulate activity:

  • Position 2: Bulky groups (e.g., tert-butyl) enhance metabolic stability, as seen in pesticidal analogs .
  • Position 4: Chlorine increases electrophilicity, improving enzyme inhibition (e.g., dihydrofolate reductase).
  • Position 5: Hydroxyl groups facilitate hydrogen bonding with target proteins, critical for anticancer activity in triazolopyridazinones .
    Comparative SAR studies with fluorinated analogs (e.g., Flurpiridaz F 18) highlight the role of halogen interactions in binding affinity .

Tables for Reference

Table 1. Crystallographic Data for Pyridazinone Derivatives

CompoundSpace Groupa (Å)b (Å)γ (°)H-Bond Interactions
Bromopentyl Pyridazinone P19.7712.6291.0N–H···O, C–H···Cl

Table 2. Key Synthetic Parameters

Reaction StepOptimal ConditionsYield Improvement Strategy
Aldehyde CondensationEthanol, NaOEt, RTSlow addition of aldehyde
PurificationRecrystallization (EtOH)Gradient cooling

Properties

IUPAC Name

2-butyl-4-chloro-5-hydroxypyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-2-3-4-11-8(13)7(9)6(12)5-10-11/h5,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFQJGAGKJGKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=C(C=N1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715725
Record name 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64178-64-9
Record name 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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